

Standard protocol for peptide coupling using Bzl-D-phe-ome hcl

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Compound of Interest

Compound Name: Bzl-D-phe-ome hcl

CAS No.: 84028-90-0

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Application Note: High-Efficiency Peptide Coupling with N-Benzyl-D-Phenylalanine Methyl Ester (Bzl-D-Phe-OMe[1]·HCl)

Executive Summary

This application note details the standard operating procedure (SOP) for utilizing N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1]·HCl) in peptide synthesis.[1][2][3][4] Unlike standard primary amines, this building block contains a bulky secondary amine (N-benzyl group) and a D-configured chiral center.[1]

Core Challenge: The steric hindrance imposed by the N-benzyl group significantly reduces the nucleophilicity of the amine, making standard coupling conditions (e.g., EDC/NHS) prone to low yields or failure.[1] **Solution:** This protocol utilizes HATU/HOAt or COMU/Oxyma activation strategies to drive the reaction to completion while preserving chiral integrity.[1]

Critical Nomenclature & Safety

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⚠ **CRITICAL DISTINCTION:** Before proceeding, verify your starting material.

- Bzl-D-Phe-OMe[1][3][4][5]·HCl (Target of this guide): N-Benzyl-D-Phenylalanine Methyl Ester. [1][3] This is a secondary amine used for N-alkylated peptides. [1] * H-D-Phe-OBzl·HCl: D-Phenylalanine Benzyl Ester. [1][3] This is a primary amine with C-terminal protection.

[1] Confusing these two will result in failed synthesis. [1] This guide specifically addresses the N-Benzyl (secondary amine) variant.

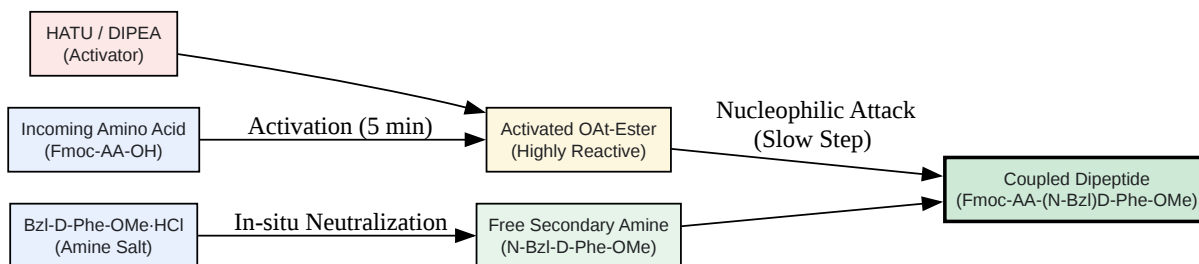
Reaction Mechanism & Strategy

The coupling involves the acylation of a sterically hindered secondary amine. [1] To overcome the energy barrier, we generate a highly reactive 7-azabenzotriazol-1-yl ester (using HATU) of the incoming carboxylic acid (Partner A). [1]

Chemical Pathway:

- Activation: The carboxylic acid reacts with HATU in the presence of a base (DIPEA) to form the OAt-active ester. [1]
- Neutralization: The Bzl-D-Phe-OMe·HCl salt is neutralized in situ by DIPEA to release the free secondary amine. [1]
- Coupling: The free amine attacks the active ester, expelling the HOAt leaving group and forming the peptide bond. [1]

Visualizing the Reaction Logic



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Figure 1: Mechanistic flow of the HATU-mediated coupling to a hindered secondary amine.

Materials & Reagents

Component	Grade/Specification	Role
BzI-D-Phe-OMe·HCl	>98% Purity, D-Isomer	Amine Component (Nucleophile)
Partner Acid	Fmoc- or Boc-protected Amino Acid	Carboxylic Acid Component (Electrophile)
HATU	Peptide Grade	Coupling Agent (Uronium salt)
HOAt	(Optional) Additive	Suppresses racemization, enhances rate
DIPEA	Anhydrous, redistilled	Tertiary Base (activator/neutralizer)
DMF	Anhydrous, Amine-free	Solvent (Polar Aprotic)
DCM	HPLC Grade	Workup/Extraction solvent

Experimental Protocol (Step-by-Step)

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Activation of the Carboxylic Acid

Rationale: Pre-activation ensures the active ester is formed before the hindered amine is introduced, reducing competing side reactions.[1]

- Weigh 1.2 equivalents (1.2 mmol) of the Partner Acid (e.g., Fmoc-Ala-OH) into a clean, dry round-bottom flask.
- Weigh 1.2 equivalents (1.2 mmol) of HATU.
- Dissolve both in 5 mL of Anhydrous DMF (Concentration ~0.2 M).
- Add 2.4 equivalents (2.4 mmol) of DIPEA.
 - Observation: The solution should turn yellow.[1]
- Stir at room temperature under Nitrogen/Argon for 2–5 minutes.

Step 2: Preparation of the Amine (Bzl-D-Phe-OMe)

- In a separate vial, weigh 1.0 equivalent (1.0 mmol, ~305.8 mg) of Bzl-D-Phe-OMe·HCl.
- Dissolve in 2 mL of DMF.
- Add 1.0 equivalent (1.0 mmol) of DIPEA to neutralize the HCl salt.[1]
 - Note: Do not use a large excess of base here to avoid racemization of the sensitive D-center over long periods.[1]

Step 3: Coupling Reaction

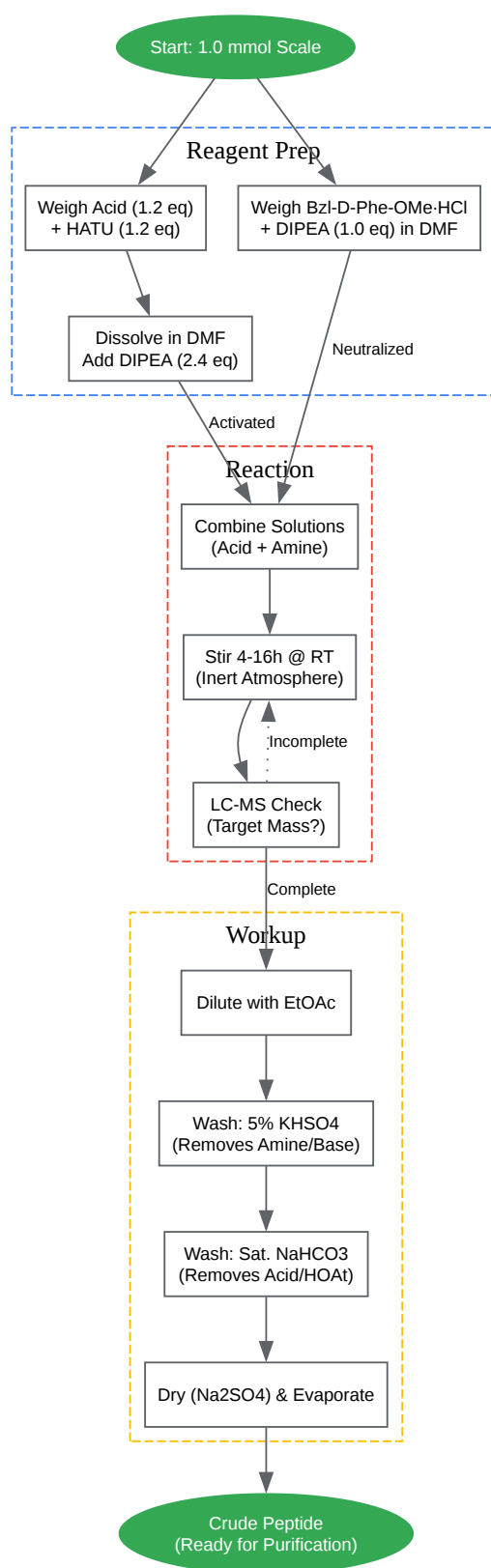
- Add the Amine solution (Step 2) dropwise to the Activated Acid solution (Step 1).[1]
- Rinse the amine vial with 1 mL DMF and add to the reaction mixture.
- Stir the reaction under inert atmosphere (N₂) at room temperature.
 - Time: Due to steric hindrance, allow 4 to 16 hours (Overnight is recommended for max yield).

- Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS after 4 hours. Look for the disappearance of the amine peak (MW ~269 for free base).[1]

Step 4: Workup and Isolation

- Dilution: Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc).
- Wash 1 (Acidic): Wash 2x with 20 mL 5% KHSO₄ or 1M HCl.
 - Purpose: Removes unreacted amine, DIPEA, and DMF.[1]
- Wash 2 (Basic): Wash 2x with 20 mL Saturated NaHCO₃.
 - Purpose: Removes unreacted carboxylic acid and HOAt byproducts.[1]
- Wash 3 (Neutral): Wash 1x with 20 mL Brine (Sat. NaCl).[1]
- Drying: Dry the organic layer over Anhydrous Na₂SO₄ for 15 mins.
- Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) to yield the crude peptide.

Workflow Visualization



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Figure 2: Operational workflow from reagent preparation to crude isolation.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (<50%)	Steric hindrance of N-benzyl group.[1]	Switch to HATU/HOAt or COMU. Increase temperature to 40°C (monitor racemization).
Incomplete Reaction	Amine salt not fully neutralized.[1]	Ensure pH is >8 during coupling.[1] Add more DIPEA carefully.
Racemization	Over-activation or excessive base.[1]	Use Collidine (TMP) instead of DIPEA.[1] Reduce activation time. Use Oxyma Pure as additive.[1]
Emulsion during Workup	Amphiphilic nature of benzyl peptide.[1]	Add a small amount of Methanol or more Brine to break the emulsion.[1]

Analytical Expectations

- Appearance: The product is typically a viscous oil or white foam/solid.[1]
- ¹H NMR (CDCl₃): Look for the diagnostic N-Benzyl protons (AB quartet or singlet around 3.5–4.5 ppm) and the Methyl Ester singlet (~3.6 ppm).[1]
- Mass Spec: Expect [M+H]⁺ = (MW of Acid Fragment) + 269.1 (Amine Fragment) - 18 (H₂O).[1]

References

- Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text on HOAt/HATU for hindered couplings).

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